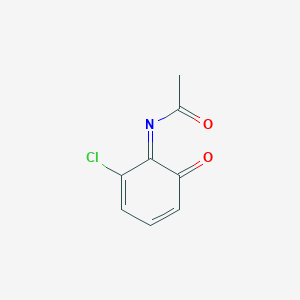
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a chloro-substituted cyclohexadienone ring, which is conjugated with an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide typically involves the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines. This reaction is carried out in pyridine at low temperatures (around 0°C) to form the desired product . The reaction conditions are crucial to ensure the formation of the correct isomer and to maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone imine structure to a more reduced form, although specific conditions for this compound are less documented.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonamides are major products formed from oxidation reactions.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinone imine derivatives.
Biology: Exhibits biological activities such as antifungal, antibacterial, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of pesticides and herbicides due to its insecticidal and fungicidal properties.
Mécanisme D'action
The mechanism of action of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide involves its interaction with biological molecules. The compound can undergo redox reactions, affecting the redox state of cells and leading to cytotoxic effects . It can also inhibit the growth of certain fungi and bacteria by interfering with their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N,N’-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is unique due to its chloro substitution, which enhances its biological activity compared to other similar compounds. The presence of the chloro group increases its reactivity and potential for forming various derivatives with significant biological activities.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H6ClNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4H,1H3 |
Clé InChI |
HCBLXIBNCBQRGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C(=O)C=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


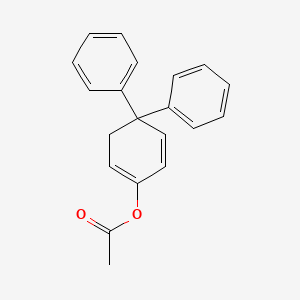
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
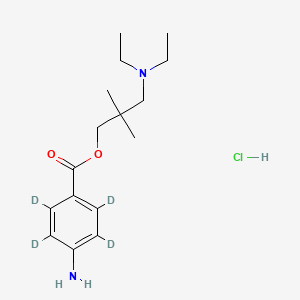
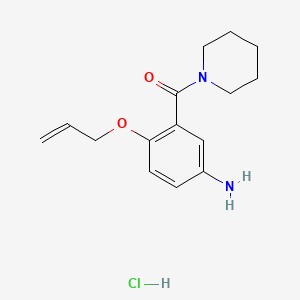

![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)

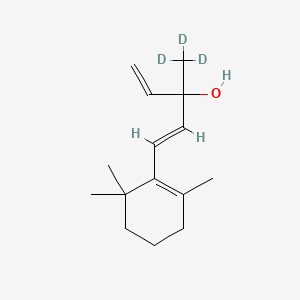
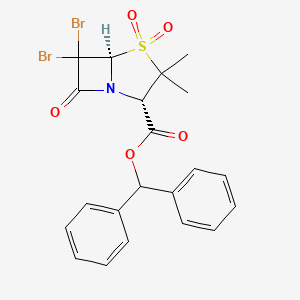
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
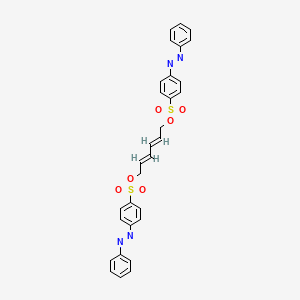
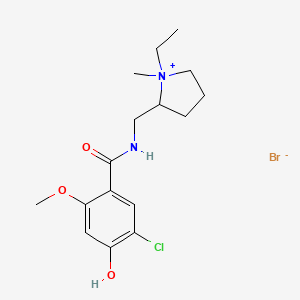
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
